molecular formula C9H15NO B1305897 Octahydro-4(1h)-quinolinone CAS No. 58869-89-9

Octahydro-4(1h)-quinolinone

Cat. No.: B1305897
CAS No.: 58869-89-9
M. Wt: 153.22 g/mol
InChI Key: VZTBFFGJFFYFRT-UHFFFAOYSA-N
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Description

Octahydro-4(1H)-quinolinone is a chemical compound that belongs to the class of quinolinones It is characterized by a saturated bicyclic structure, which includes a quinoline ring system that has been fully hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-4(1H)-quinolinone typically involves the reduction of quinolinone derivatives. One common method is the catalytic hydrogenation of quinolinone using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalyst systems to achieve high conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Octahydro-4(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Octahydro-4(1H)-quinolinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydro-4(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Quinolinone: The parent compound from which Octahydro-4(1H)-quinolinone is derived.

    Tetrahydroquinoline: A partially hydrogenated derivative of quinoline.

    Decahydroquinoline: A fully hydrogenated derivative with a similar structure.

Uniqueness

This compound is unique due to its fully saturated ring system, which imparts different chemical and physical properties compared to its partially or non-hydrogenated counterparts. This makes it particularly useful in applications requiring stability and specific reactivity profiles .

Properties

IUPAC Name

2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTBFFGJFFYFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389753
Record name octahydro-4(1h)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58869-89-9
Record name octahydro-4(1h)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58869-89-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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